REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:3][CH:4]=[CH:5][C:6](=[O:16])[C:7]=1[O:8]CC1C=CC=CC=1.C(O)C>[Pd].OCC(CO)O>[CH3:1][C:2]1[NH:3][CH:4]=[CH:5][C:6](=[O:16])[C:7]=1[OH:8]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
OCC(O)CO
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
CC=1NC=CC(C1OCC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
54 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.11 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
OCC(O)CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
FILTRATION
|
Details
|
At the end of this hydrogenolysis, the reaction medium is filtered
|
Type
|
WASH
|
Details
|
The filtered Pd/C is washed with EtOH
|
Type
|
CUSTOM
|
Details
|
then the filtrate is evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The solid residue is re-crystallized in a MeOH-ethyl acetate mixture
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1NC=CC(C1O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 10.3 mmol | |
AMOUNT: MASS | 2.05 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |